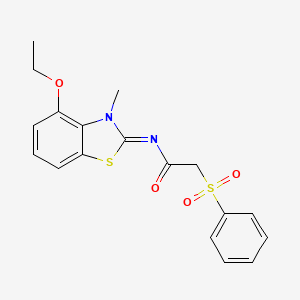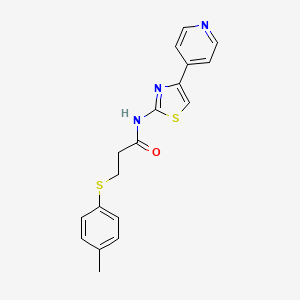
N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide
Vue d'ensemble
Description
N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide, also known as PTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. HDAC inhibition leads to the activation of pro-apoptotic genes and the suppression of anti-apoptotic genes, resulting in the induction of apoptosis. This compound has also been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cell signaling by dephosphorylating key signaling molecules. PTP inhibition leads to the activation of downstream signaling pathways that promote cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase cascade and disrupting mitochondrial function. This compound has also been shown to inhibit cell migration and invasion by downregulating the expression of matrix metalloproteinases (MMPs). In neuronal cells, this compound has been shown to protect against oxidative stress and neuroinflammation by activating the Nrf2-ARE signaling pathway and inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide is its high potency and selectivity towards its target enzymes, which makes it a valuable tool for studying enzyme function and regulation. This compound is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, one of the main limitations of this compound is its poor solubility in aqueous solutions, which can limit its bioavailability and effectiveness in certain experimental settings. This compound also has a relatively short half-life in vivo, which can make it difficult to achieve sustained therapeutic effects.
Orientations Futures
There are several potential future directions for the study of N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide. One area of interest is the development of novel this compound analogs with improved solubility and bioavailability. Another area of interest is the exploration of this compound as a potential therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be further investigated as a tool for studying protein-protein interactions and identifying novel drug targets. Finally, the potential applications of this compound in materials science could be further explored, particularly in the synthesis of functional materials such as sensors and catalysts.
Applications De Recherche Scientifique
N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity by inhibiting the proliferation of cancer cells through the induction of apoptosis. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In biochemistry, this compound has been used as a tool to study protein-protein interactions and to identify novel drug targets. In materials science, this compound has been explored for its potential use as a building block for the synthesis of functional materials such as sensors and catalysts.
Propriétés
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-13-2-4-15(5-3-13)23-11-8-17(22)21-18-20-16(12-24-18)14-6-9-19-10-7-14/h2-7,9-10,12H,8,11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCNNKXFKJLJGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-tosylacetamide](/img/structure/B3297409.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-tosylacetamide](/img/structure/B3297411.png)
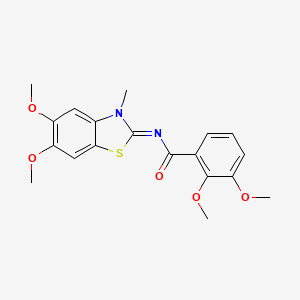
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-tosylacetamide](/img/structure/B3297424.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B3297436.png)
![6-Acetyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3297438.png)

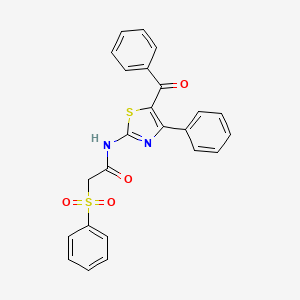
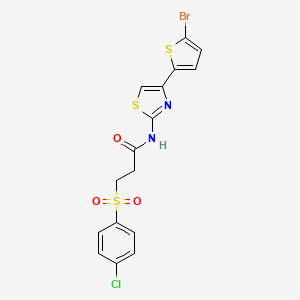
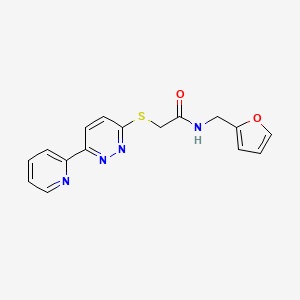
![2-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3297471.png)

